(1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
(1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a benzimidazole core linked to a piperidine ring via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The piperidine ring is then introduced through a nucleophilic substitution reaction with a suitable pyrimidin-2-yloxy derivative. The final step involves the formation of the methanone bridge, which can be achieved using a variety of reagents and conditions, such as acyl chlorides or anhydrides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzimidazole core, depending on the reaction conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
Chemistry
In chemistry, (1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in areas such as polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of (1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often show similar pharmacological properties.
Pyrimidine derivatives: These compounds share the pyrimidine moiety and are known for their diverse biological activities
Uniqueness
What sets (1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3H-benzimidazol-5-yl-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(12-2-3-14-15(10-12)21-11-20-14)22-8-4-13(5-9-22)24-17-18-6-1-7-19-17/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJNUWMAGCQZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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